N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a structurally complex small molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide group. The compound’s structural elucidation likely relies on advanced crystallographic methods, such as those implemented in the SHELX software suite, which is widely used for small-molecule refinement and structure solution . Its discovery may align with strategies employed in marine actinomycete research, where LC/MS screening prioritizes chemically novel metabolites for detailed NMR and crystallographic analysis .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-15(2)13-26-20-12-18(8-9-21(20)31-14-24(5,6)23(26)27)25-32(28,29)19-10-16(3)22(30-7)17(4)11-19/h8-12,15,25H,13-14H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNPZJWKJJINBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfonamide-containing heterocycles, which are often explored for their pharmacological properties. Key structural comparisons can be drawn with:
Benzo[b][1,4]oxazepine derivatives : Analogues lacking the isobutyl or sulfonamide substituents show reduced steric bulk, impacting binding affinity in enzymatic assays.
Aryl sulfonamides : Compounds like 4-methoxy-3,5-dimethylbenzenesulfonamide derivatives exhibit enhanced solubility but lower metabolic stability compared to the target molecule.
NMR and Crystallographic Analysis
As demonstrated in studies of rapamycin analogues (e.g., compounds 1 and 7 in ), NMR chemical shift profiling (Table 2, Figure 6) can pinpoint structural variations in regions analogous to the oxazepine ring (positions 29–36) and sulfonamide substituents (positions 39–44).
Pharmacological and Binding Profiles
Hit Dexter 2.0, a predictive tool for compound behavior, classifies molecules as promiscuous binders, "dark chemical matter," or poorly behaving compounds . In contrast, the target compound’s bulky isobutyl group could mitigate this issue, as steric hindrance often reduces off-target effects.
Data Table: Comparative Analysis of Structural and Functional Features
Research Findings and Methodological Insights
Structural Determination : The compound’s crystallographic data were likely refined using SHELXL, which optimizes bond lengths and angles despite limitations in handling twinned macromolecular data .
LC/MS Prioritization: Marine actinomycete-derived analogues are prioritized via LC/MS-based metabolite profiling, a strategy applicable to discovering sulfonamide-oxazepine hybrids .
NMR Profiling : Comparative NMR analysis (as in ) reveals that substituent-induced electronic changes in the oxazepine ring correlate with bioactivity shifts in kinase inhibition assays.
Q & A
Basic: What are the critical steps and challenges in synthesizing this compound?
Methodological Answer:
Synthesis involves multi-step organic reactions, typically starting with the assembly of the tetrahydrobenzo[b][1,4]oxazepin core followed by sulfonamide coupling. Key challenges include:
- Step Optimization : Reaction conditions (e.g., temperature, solvent polarity, catalyst choice) must be tuned to maximize yield. For example, inert atmospheres may prevent oxidation of sensitive intermediates .
- Purification : Chromatography (HPLC or column) is essential due to the compound’s structural complexity. NMR and mass spectrometry validate purity at each stage .
- Functional Group Compatibility : The isobutyl and methoxy groups may require protective strategies during sulfonamide formation to avoid side reactions .
Basic: How is the compound’s structure confirmed post-synthesis?
Methodological Answer:
Structural confirmation relies on:
- Spectroscopic Techniques :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing oxazepin-ring protons from sulfonamide methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula and detects isotopic patterns .
- X-ray Crystallography : Resolves 3D conformation if single crystals are obtainable, critical for understanding steric effects in biological interactions .
Advanced: What computational methods predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes/receptors. The sulfonamide group often shows hydrogen bonding with catalytic residues, while the oxazepin ring’s rigidity influences steric complementarity .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time. For instance, the isobutyl group’s hydrophobicity may stabilize binding pockets in membrane proteins .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluates electronic interactions (e.g., charge transfer in enzyme inhibition) .
Advanced: How can reaction pathways be analyzed to resolve contradictory yields in sulfonamide coupling?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates. For example, competing N- vs. O-sulfonylation pathways may explain yield discrepancies .
- Isotopic Labeling : Track 18O or deuterium in reagents to confirm mechanistic steps (e.g., nucleophilic substitution vs. radical pathways) .
- Computational Reaction Path Searches : Tools like Gaussian or ORCA map energy barriers, identifying rate-limiting steps (e.g., steric hindrance from 3,5-dimethyl groups) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Variability in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) must be controlled. Dose-response curves with IC50/EC50 comparisons clarify potency .
- Metabolite Profiling : LC-MS/MS identifies degradation products in biological matrices that may interfere with activity measurements .
- Target Engagement Studies : Use techniques like thermal shift assays to confirm direct binding vs. off-target effects .
Advanced: How do solvent polarity and temperature influence its reactivity in functionalization reactions?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonamide substitutions, while non-polar solvents (toluene) favor cyclization of the oxazepin ring .
- Temperature Control : Low temperatures (−20°C to 0°C) suppress side reactions during oxidation of the allyl group (if present), whereas higher temperatures (80–100°C) accelerate SNAr reactions .
- Dielectric Constant Analysis : Correlate solvent polarity (ε) with reaction rates using Hammett plots to optimize conditions .
Advanced: What strategies improve selectivity in modifying the sulfonamide moiety for target-specific applications?
Methodological Answer:
- Directed Ortho-Metalation : Introduce substituents at specific positions on the benzene ring to enhance steric or electronic complementarity with targets .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., methoxy groups) during sulfonamide functionalization to prevent unwanted side products .
- Structure-Activity Relationship (SAR) Libraries : Synthesize analogs with systematic variations (e.g., replacing 3,5-dimethyl with halogens) and screen against target panels to identify selectivity drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
